Structural Validation of Kinase Binding Pose via X-ray Crystallography
The N-isopropyl analog was co-crystallized with the RIP2 kinase catalytic domain, providing atomic-level validation of its binding mode. In the published structure (PDB 6SZE), the compound's C4-carboxamide forms two hinge hydrogen bonds, while the C5 amine interacts with the gatekeeper side-chain [1]. This validated binding pose is not available for the unsubstituted primary amide analog (5-amino-1-phenyl-1H-pyrazole-4-carboxamide), for which no equivalent kinase co-crystal structure has been deposited, preventing its use in structure-guided design without additional validation.
| Evidence Dimension | Kinase co-crystal structure availability |
|---|---|
| Target Compound Data | Resolved X-ray structure, PDB 6SZE, 2.94 Å resolution [1] |
| Comparator Or Baseline | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (CAS 50427-77-5): No RIP2 kinase co-crystal structure publicly available |
| Quantified Difference | Structure-guided design enabled vs. not validated |
| Conditions | RIP2 kinase catalytic domain, X-ray diffraction, fragment-based screening context [1] |
Why This Matters
Procurement decisions for fragment-based kinase drug discovery must prioritize chemically validated, structurally-characterized starting points over untested scaffold analogs to reduce project risk.
- [1] Haffner, C. D., Charnley, A. K., Aquino, C. J., et al. (2019). Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1518–1523; RCSB PDB 6SZE. View Source
